molecular formula C19H18N4O3S2 B2839600 ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 301308-83-8

ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2839600
CAS No.: 301308-83-8
M. Wt: 414.5
InChI Key: ZBGTXTLPTHCIEM-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

CCG-17253 primarily targets the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular functions, including cell adhesion, migration, invasion, and proliferation . The compound also interacts with myocardin-related transcription factor A (MRTF-A) , which plays a vital role in stimulating transcriptional activity of serum response factor (SRF) .

Mode of Action

CCG-17253 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits the nuclear accumulation of MRTF-A , likely disrupting Rho signaling through functional inhibition of SRF transcriptional activity . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A/B, preventing their interaction with importin α/β1 and inhibiting their nuclear import .

Biochemical Pathways

CCG-17253 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF . The compound also modulates mitochondrial functions , inhibiting the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes .

Pharmacokinetics

The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy

Result of Action

CCG-17253 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines . The compound also modulates mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Action Environment

Environmental factors can potentially impact microbial growth, the phytochemical content, and the physical appearance of microgreens bound for the market

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-4-26-17(25)15-10(2)16(20-11(15)3)13(24)9-27-18-21-22-19-23(18)12-7-5-6-8-14(12)28-19/h5-8,20H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGTXTLPTHCIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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